molecular formula C15H17N7O6 B2488514 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 450346-13-1

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No. B2488514
CAS RN: 450346-13-1
M. Wt: 391.344
InChI Key: MFTNUPQLVZJJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of a class of bioreductive drugs, which are known for their selective toxicity towards hypoxic cells. Such compounds are typically studied in the context of their reductive chemistry and potential as cytotoxic agents in hypoxic environments like tumor cells (Palmer et al., 1995).

Synthesis Analysis

The synthesis of related compounds involves complex reactions, often starting with various pyrimidines or nitrobenzamide derivatives. For example, 5-substituted 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione reacts with hydrazine to yield related compounds through a reductive sequence (Dickinson & Jacobsen, 1975).

Molecular Structure Analysis

Studies on similar nitroaniline analogues, like 2-amino-4,6-dimethoxy-5-nitropyrimidine, have shown that these molecules are linked by N-H...N and N-H...O hydrogen bonds to form sheets with complex ring structures (Glidewell et al., 2003).

Chemical Reactions and Properties

The reductive chemistry of these compounds often involves the conversion of nitro groups to amines or hydroxylamines, indicating a selective reactivity under certain conditions, such as in hypoxic cells (Palmer et al., 1995).

Physical Properties Analysis

The physical properties of similar compounds, like 5-nitro-4,6-diphenylpyrimidines, have been studied, showing insights into their spectroscopic and mass spectrometric characteristics (Sedova et al., 2002).

Chemical Properties Analysis

Chemical properties of similar compounds involve their reaction with various agents, leading to the formation of new derivatives with distinct structural and chemical features. This includes reactions with hydrazine and other reagents to form novel compounds with varied potential applications (Gilchrist et al., 1976).

Scientific Research Applications

Scientific Research Applications:

  • Pharmacokinetics and Metabolism Studies

    Research on compounds with similar structural features often includes pharmacokinetic and metabolism studies. For instance, studies on FK3453, a compound with an aminopyrimidine moiety, revealed insights into its pharmacokinetic profiles and identified major metabolic pathways in humans, emphasizing the role of aldehyde oxidase in its metabolism (Akabane et al., 2011). Similar research could explore how "N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide" is metabolized and its pharmacokinetic properties, contributing to the development of new drugs or chemical tools.

  • Drug Metabolism and Disposition Studies

    Investigations into the metabolism and disposition of pharmaceutical compounds are crucial for understanding their efficacy, safety, and potential therapeutic applications. A study on GSK1322322, an antibiotic, detailed its metabolism and disposition in humans, showcasing the utility of specific methodologies for capturing complex metabolic profiles (Mamaril-Fishman et al., 2014). Research on "N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide" could similarly uncover its biological interactions, potential as a therapeutic agent, or as a biochemical tool.

  • Exploring Mechanisms of Action in Disease Contexts

    The biochemical properties of compounds can be leveraged to understand disease mechanisms or develop therapeutic strategies. For example, oxidative damage has been studied extensively in the context of Alzheimer's disease, with research showing that oxidative damage is an early event in the disease's progression (Nunomura et al., 2001). While the specific action of "N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide" in such contexts is not directly mentioned, its structural components suggest potential for research into mechanisms of oxidative stress, enzyme inhibition, or as a modulator of biochemical pathways.

properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O6/c1-27-9-4-3-8(5-10(9)28-2)15(24)17-6-11(23)20-21-14-12(22(25)26)13(16)18-7-19-14/h3-5,7H,6H2,1-2H3,(H,17,24)(H,20,23)(H3,16,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTNUPQLVZJJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.